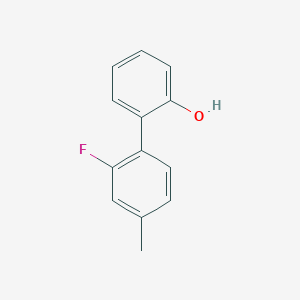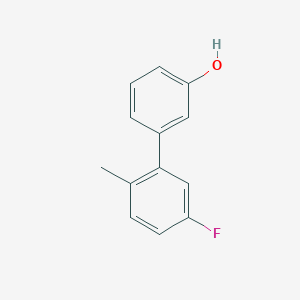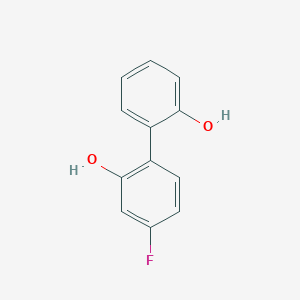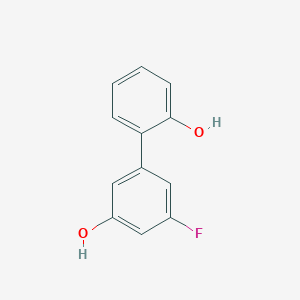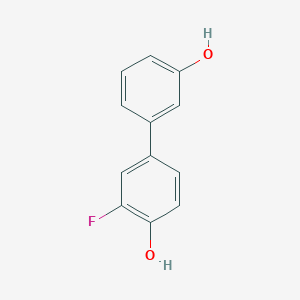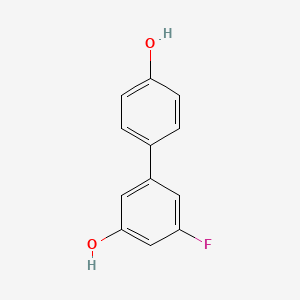
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% (3-FHP) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of more complex compounds. Furthermore, 3-FHP has been widely studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology. In biochemistry, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to be a useful tool for the detection of various proteins, such as cytochrome P450, glutathione S-transferase, and bovine serum albumin. In physiology, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been used to study the effect of drugs on the cardiovascular system and to investigate the role of nitric oxide in cardiovascular diseases. In pharmacology, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Furthermore, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% have been studied in various animal models. In mice, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers. In rats, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the levels of cholesterol and triglycerides in the blood. Furthermore, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the risk of atherosclerosis in rats by preventing the accumulation of cholesterol in the arteries.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% in lab experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is easy to handle and can be used in a variety of applications. However, there are also some limitations to its use. For example, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% is not water-soluble and must be used in aqueous solutions. Furthermore, its toxicity has not been thoroughly studied and caution should be taken when handling it.
Zukünftige Richtungen
Given the potential applications of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% in various scientific research fields, there are numerous potential future directions for its use. For example, further research could be conducted to investigate the effects of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, its potential as an anti-cancer agent could be further investigated. Additionally, its mechanism of action could be studied in more detail to elucidate its precise effects on the body. Finally, its toxicity could be studied in more detail to ensure its safety for use in humans.
Synthesemethoden
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of anhydrous sodium acetate and acetic acid. This reaction results in the formation of 3-fluoro-4-hydroxybenzoyl ethyl acetoacetate. In the second step, the above intermediate is treated with hydrazine hydrate to form 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95%. This method is simple, cost-effective, and can be scaled up for industrial production.
Eigenschaften
IUPAC Name |
3-fluoro-5-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDHOGTRAVXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683457 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-98-3 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

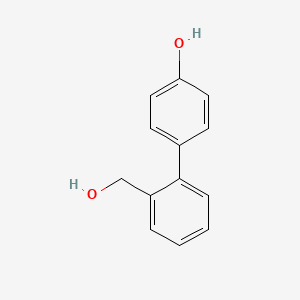
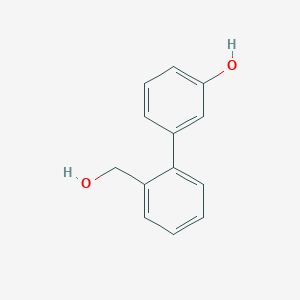

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
